Diethoxysilane

Overview

Description

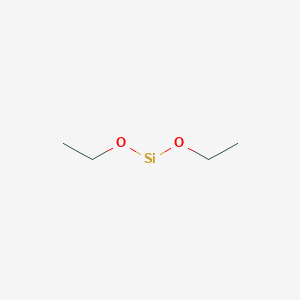

Diethoxysilane is a chemical compound with the molecular formula C4H12O2Si . It has an average mass of 120.222 Da and a monoisotopic mass of 120.060654 Da . The molecule contains a total of 18 bonds, including 6 non-H bonds and 4 rotatable bonds .

Synthesis Analysis

The selective synthesis of triethoxysilane and tetraethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor . When the CuCl/Si mixture was pretreated in a N2 stream, metallic Cu0 phase appeared at 260–500 oC and Cu3Si phase appeared at 280–500 oC .

Molecular Structure Analysis

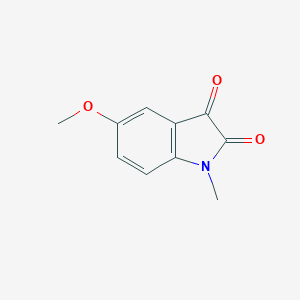

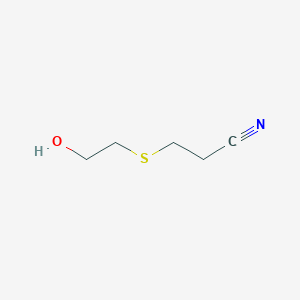

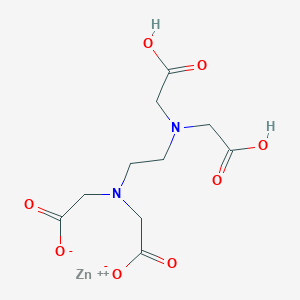

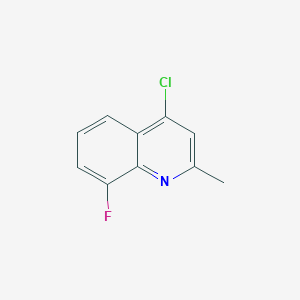

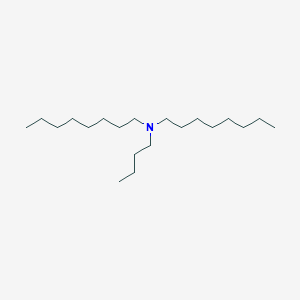

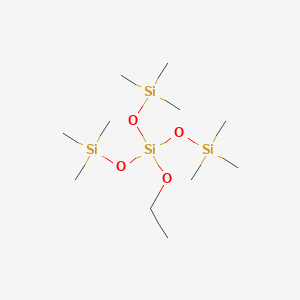

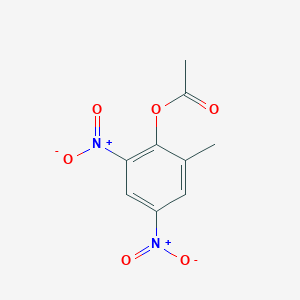

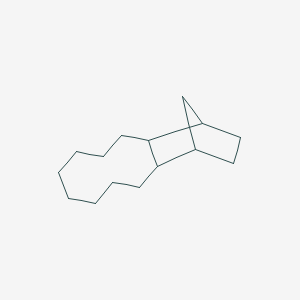

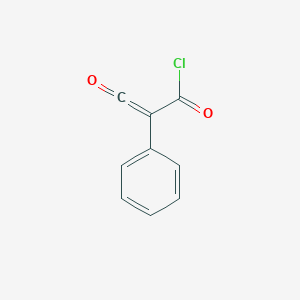

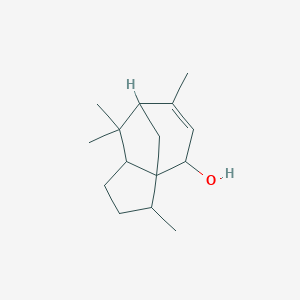

The molecular structure of diethoxysilane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The images of the chemical structure of diethoxysilane are generated based on data derived from quantum chemical computations under DFT (Density Functional Theory) - B3LYP .

Chemical Reactions Analysis

Diethoxysilane can undergo reactions with ketones or esters as solvents . Silane or silanized substrates can react with carbon dioxide to form the corresponding carbonates . The complexity of the catalytic mechanism of the direct reaction of silicon with CH3Cl and alcohols is presented in an accessible way .

Physical And Chemical Properties Analysis

Diethoxysilane has a molecular formula of C4H12O2Si, an average mass of 120.222 Da, and a monoisotopic mass of 120.060654 Da . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Aerogel Preparation

Diethoxysiloxane–ethyltitanate is used as a precursor for the preparation of titania–silica aerogels. This research has contributed to the understanding of the generation of Bronsted acid sites in mixed oxides and the IR peak assignments of mixed oxide pairs (Miller, Mathers, & Ko, 1995).

Luminescent Materials Development

Diethoxysilane plays a role in the preparation of luminescent stilbenoid chromophores, which are used in organic–inorganic hybrid materials. It aids in the extension of the π-system of these chromophores, which has implications for their electrical and optical properties (Sugiono & Detert, 2004).

Polymer Synthesis

In the synthesis of polymers, diethoxysilane can be transformed into various chemical bonds, affecting the thermal properties of the resulting polymers. Its reaction with nucleophiles has been shown to yield a variety of substitution products (Ohshita et al., 1997).

Hybrid Material Fabrication

Diethoxysilane is used in the sol–gel process for the creation of polybenzoxazinepoly(dimethylsiloxane-co-diphenylsiloxane) hybrids. This has been studied for its impact on the mechanical, optical, and thermal properties of these high-performance polymers (Ardhyananta et al., 2010).

Detection of Explosives

A novel diethoxydiphenylsilane-based coating has been developed for the ion mobility spectrometric detection of explosives. This application demonstrates the utility of diethoxysilane derivatives in enhancing the sensitivity and selectivity of detection methods (Mattarozzi et al., 2011).

Safety And Hazards

When handling diethoxysilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The structural tunability of diethoxysilane was demonstrated by the use of methyl(3-chloropropyl)diethoxysilane, which generates a polymer with similar ultra-high molecular weight . Introduction of phosphonate groups through the chloropropyl sites later leads to functionalized polymers which can encapsulate various transition metal nanoparticles . This suggests potential future directions for the use of diethoxysilane in the development of new functional materials.

properties

InChI |

InChI=1S/C4H10O2Si/c1-3-5-7-6-4-2/h3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPZLXDKMICEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885014 | |

| Record name | Silane, diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethoxysilane | |

CAS RN |

18165-68-9 | |

| Record name | Silane, diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018165689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.